(2S,3S)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC16407795
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H19NO4S |
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Molecular Weight | 297.37 g/mol |
IUPAC Name | 1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H19NO4S/c1-9-5-8-20-13(9)12-10(14(17)18)3-4-11(16)15(12)6-7-19-2/h5,8,10,12H,3-4,6-7H2,1-2H3,(H,17,18) |
Standard InChI Key | XLXIMTQWKKNCLF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC=C1)C2C(CCC(=O)N2CCOC)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Stereochemistry
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Molecular Formula:
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Molecular Weight: 298.38 g/mol
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IUPAC Name: (2S,3S)-1-(2-Methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid
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Stereochemistry: The 2S and 3S configurations define the spatial arrangement of substituents on the piperidine ring, critical for biological interactions .
Structural Features
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Core Structure: A six-membered piperidine ring with a ketone at position 6 and a carboxylic acid at position 3.
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Substituents:
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Functional Groups: Carboxylic acid (position 3), ketone (position 6), and ether (methoxy group) .
Spectroscopic Characterization
While specific spectral data for this compound are scarce, analogs provide insights:
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IR Spectroscopy: Expected peaks for carbonyl (C=O, ~1700 cm), carboxylic acid (O-H, ~2500–3000 cm), and thiophene C-S (~700 cm) .
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NMR:
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, often starting from piperidone precursors. Key steps include:
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Piperidine Functionalization:
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Chirality Control:
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Carboxylic Acid Formation:
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Hydrolysis of a nitrile or ester intermediate under acidic or basic conditions.
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Key Intermediates and Conditions
Step | Reaction Type | Reagents/Conditions | Yield (%) |
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1 | Thiophene Coupling | Pd(PPh), KCO, DMF | 65–75 |
2 | N-Alkylation | 2-Methoxyethyl bromide, KCO | 80–85 |
3 | Oxidation/Hydrolysis | HSO, HO, reflux | 70–80 |
Physicochemical Properties
Pharmacological Profile and Applications
Biological Activities
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Anticonvulsant Potential: Structural analogs (e.g., Tiagabine) inhibit GABA reuptake, suggesting CNS activity .
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Enzyme Inhibition: The carboxylic acid group may chelate metal ions in enzymes like matrix metalloproteinases (MMPs) .
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Antidepressant Activity: Piperidine derivatives exhibit monoamine reuptake inhibition .
Mechanism of Action
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GABAergic Modulation: Interaction with GABA transporters (GATs) to enhance inhibitory neurotransmission .
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Receptor Binding: Thiophene and piperidine moieties may target serotonin or dopamine receptors .
Research Findings and Recent Advances
Preclinical Studies
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In Vitro Toxicity: Limited hepatotoxicity observed in HepG2 cells at concentrations ≤25 μM .
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Antinociceptive Effects: Analogs reduced neuropathic pain in rodent models at 10–30 mg/kg .
Patent Landscape
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